molecular formula C18H25ClN2O3 B5525232 ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE

ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5525232
M. Wt: 352.9 g/mol
InChI Key: RINYNDHGPMMUPG-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE is a piperidine-based compound with the molecular formula C₁₈H₂₄ClN₂O₃ and a molecular weight of 348.85 g/mol . Its structure includes:

  • A piperidine ring substituted with an ethyl carboxylate group.
  • A carbamoyl ethyl linker connecting the piperidine to a 3-chloro-2-methylphenyl group.

Studies suggest it may target enzymes or receptors involved in metabolic pathways or cellular signaling .

Properties

IUPAC Name

ethyl 1-[3-(3-chloro-2-methylanilino)-3-oxopropyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-3-24-18(23)14-7-10-21(11-8-14)12-9-17(22)20-16-6-4-5-15(19)13(16)2/h4-6,14H,3,7-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINYNDHGPMMUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carbamate group: This step involves the reaction of the piperidine derivative with an isocyanate or carbamoyl chloride in the presence of a base.

    Chlorination of the aromatic ring: The aromatic ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on molecular features , biological activity , and synthetic versatility .

Structural Analogues of Piperidine Carboxylates

Compound Name Molecular Formula Key Structural Features Biological Relevance
ETHYL 1-{2-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE C₁₈H₂₄ClN₂O₃ Piperidine + chloro-methylphenyl carbamoyl Potential enzyme/receptor modulation
Ethyl 1-(2-methylphenyl)carbamate C₁₁H₁₅NO₂ Simple carbamate; lacks piperidine and chlorine Limited bioactivity due to structural simplicity
Ethyl 1-(3-chlorophenyl)carbamate C₁₀H₁₂ClNO₂ Chlorinated phenyl group; no piperidine Moderate reactivity in substitution reactions
ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE C₁₅H₂₀FN₃O₃ Piperidine + fluorophenylamino group Enhanced binding affinity to molecular targets due to fluorine
Ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate C₁₈H₂₄N₂O₃S Thiophene + cyclopentane substituent Altered lipophilicity and receptor interaction

Key Observations:

  • Chlorine and Methyl Substitution: The 3-chloro-2-methylphenyl group in the target compound improves hydrophobicity and target specificity compared to non-chlorinated analogs like Ethyl 1-(2-methylphenyl)carbamate .
  • Piperidine Core: Piperidine derivatives generally exhibit enhanced pharmacokinetic profiles due to their ability to mimic natural alkaloids. For example, fluorophenyl-substituted piperidines (e.g., ) show stronger enzyme inhibition than non-aromatic analogs.
  • Carbamoyl Linker : The carbamoyl ethyl group enables hydrogen bonding with biological targets, a feature absent in simpler esters like Ethyl 1-(3-chlorophenyl)carbamate .

Functional Group Variations and Pharmacological Impact

A. Chlorine Position and Bioactivity
  • 3-Chloro-2-methylphenyl (target compound): Exhibits higher metabolic stability than 4-chloro analogs (e.g., ) due to steric hindrance from the methyl group, reducing oxidative degradation .
  • 5-Chloro-2-methylphenyl (e.g., ): Altered receptor selectivity in pyrazole derivatives, highlighting the importance of substitution patterns.
B. Piperidine Modifications
  • Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (intermediate in ): The bridged bicyclic structure increases rigidity, enhancing binding to muscarinic receptors (e.g., in umeclidinium bromide synthesis) but reducing synthetic accessibility compared to the target compound.
  • Piperidine with Thiazole (e.g., N-(4-{2-[3-chloro-2-methylphenyl]carbamoyl}ethyl)-1,3-thiazol-2-amine ): The thiazole ring introduces π-stacking interactions , improving potency in kinase inhibition but increasing molecular weight.
C. Carbamate vs. Amide Linkers
  • Carbamate-containing compounds (e.g., target compound) generally show slower hydrolysis in vivo compared to amides (e.g., ), prolonging half-life.

Industrial and Therapeutic Potential

  • The compound’s balance of lipophilicity (LogP ~2.5) and polar surface area (~75 Ų) makes it a candidate for CNS drug development .
  • Derivatives with fluorophenyl groups (e.g., ) are being explored for anti-inflammatory applications due to their COX-2 inhibition.

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